7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class of heterocyclic molecules, which are characterized by a fused triazole-pyrimidine core. The specific structure includes:
- A 3-methyl group on the triazole ring, enhancing metabolic stability compared to larger substituents .
- A piperazine ring at the 7-position, substituted with a sulfonyl group linked to a 5-ethylthiophen-2-yl moiety. The sulfonyl group improves solubility and may influence target binding affinity .
Such derivatives are frequently explored for enzyme inhibition (e.g., xanthine dehydrogenase, CYP2E1) and receptor modulation (e.g., adenosine, cannabinoid receptors) .
Properties
IUPAC Name |
7-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2S2/c1-3-11-4-5-12(25-11)26(23,24)22-8-6-21(7-9-22)15-13-14(16-10-17-15)20(2)19-18-13/h4-5,10H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMJDSVSVRNLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities. This article explores its synthesis, mechanisms of action, and biological efficacy based on recent research findings.
Chemical Structure
This compound is characterized by a complex structure that includes:
- Triazolo[4,5-d]pyrimidine core
- Piperazine moiety
- Sulfonyl group attached to an ethylthiophene unit
The molecular formula is , and its molecular weight is approximately 356.43 g/mol. The presence of the sulfonyl and thiophene groups is believed to enhance its pharmacological properties by facilitating interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperazine Ring : The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
- Introduction of the Thiophene Group : This can be achieved via a Suzuki-Miyaura coupling reaction involving a boronic acid derivative of thiophene.
- Cyclization : The final product is formed through cyclization reactions involving hydrazonoyl halides and alkyl carbothioates in the presence of triethylamine.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related triazolopyrimidine derivatives have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 μM .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have demonstrated that these compounds can exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, certain derivatives have shown promising results against HaCat and Balb/c 3T3 cells .
The biological activity of this compound is believed to stem from its ability to interact with specific protein targets involved in cellular processes. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting their function. Additionally, the triazolo-pyrimidine core may affect nucleic acids' stability and function .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Cyclopropyl-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol | Piperazine ring with phenyl group | Lacks the thiophene derivative |
| 1-Cyclopropyl-2-(4-(methylsulfonyl)piperazin-1-yl)ethanol | Piperazine ring with methyl group | Less steric hindrance compared to thiophene |
The presence of the 5-ethylthiophene group in this compound enhances its biological activity by providing specific electronic and steric properties that facilitate interactions with biological targets .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antibacterial Activity : A study reported that triazolopyrimidine derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research indicated that certain derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways .
- In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor growth rates when administered at therapeutic doses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Physicochemical Properties
*Estimated based on molecular formula.
Key Observations :
The 5-ethylthiophene sulfonyl group in the target compound may enhance lipophilicity compared to tosyl (compound 12) or benzoxazolyl (compound 9e) groups, affecting membrane permeability .
Biological Activity :
- Enzyme Inhibition : Analogues like compound 7 show potent inhibition of xanthine dehydrogenase (XDH) and CYP2E1, likely due to the 5-thioether moiety . The target compound’s ethylthiophene sulfonyl group may confer similar activity but with improved pharmacokinetics.
- Epigenetic Modulation : Derivatives such as 9e demonstrate dual EZH2/HDAC inhibition, highlighting the versatility of triazolopyrimidines in targeting epigenetic enzymes .
Synthetic Accessibility :
- High-yield syntheses (e.g., 90% for compound 7 ) are achieved via nucleophilic substitution on the triazolopyrimidine core . The target compound’s synthesis likely follows analogous routes, with sulfonylation of piperazine as a critical step .
Structure-Activity Relationship (SAR) Insights
- Piperazine Substituents : Sulfonyl-linked groups (e.g., tosyl, ethylthiophene) improve solubility and target affinity compared to unsubstituted piperazine .
- 3-Position Substitution : Methyl groups (target compound) vs. benzyl (compound 7 ) or fluorophenyl (compound 16 ) affect steric bulk and metabolic stability. Smaller substituents like methyl may reduce off-target interactions .
- 5/7-Position Modifications : Thioether or sulfonyl groups at these positions are critical for enzyme inhibition, as seen in compounds 3 , 7 , and 9e .
Toxicity and Pharmacological Potential
- Triazolopyrimidine diones exhibit low toxicity in preclinical models, suggesting a favorable safety profile for the target compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can intermediates be validated?
- Methodological Answer : Synthesis involves constructing the triazolo[4,5-d]pyrimidine core via cyclization of thiourea intermediates under acidic conditions, followed by sulfonylation of the piperazine moiety. Key intermediates, such as the 5-ethylthiophen-2-yl sulfonyl chloride, should be characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Microwave-assisted synthesis can reduce reaction times by 40% compared to conventional heating, as demonstrated in analogous triazolo-pyrimidine systems . Reaction optimization (e.g., catalyst selection, temperature) is critical for yield improvement.
Q. How is X-ray crystallography applied to determine the molecular structure, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is standard for structural elucidation. Challenges include resolving disorder in the sulfonyl-piperazine group and mitigating absorption effects from sulfur atoms. Refinement strategies involve:
- Applying TWINABS for absorption corrections.
- Using SHELXD for phase determination in cases of pseudo-merohedral twinning.
- Validating hydrogen bonding networks with PLATON to ensure geometric accuracy .
Q. What initial biological screening methods are recommended to assess kinase inhibition potential?
- Methodological Answer : Use in vitro kinase inhibition assays (e.g., PI3Kα, mTOR) with fluorescence-based ADP-Glo™ or radiometric ³³P-ATP protocols. Include positive controls like GDC-0941 (a triazolo-pyrimidine analog) and validate results via dose-response curves (IC₅₀ calculations). Cellular activity should be confirmed using Western blotting for downstream targets (e.g., phosphorylated Akt) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize kinase inhibitory profiles?
- Methodological Answer : Employ a matrix design varying substituents at the 5-ethylthiophene sulfonyl and piperazine positions. Assess steric effects (e.g., replacing ethyl with bulkier alkyl chains) and electronic effects (e.g., introducing electron-withdrawing groups on thiophene). Use multivariate regression to correlate physicochemical parameters (logP, polar surface area) with activity. Analogous studies on thieno[3,2-d]pyrimidines demonstrated that sulfonyl groups enhance PI3Kα affinity by 100-fold .
Q. What computational strategies predict binding affinities, and how are force fields optimized?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Glide) using crystal structures of PI3Kα (PDB: 4L23). Optimize force fields by:
- Parameterizing sulfonyl groups with GAFF2 using ab initio charges (B3LYP/6-31G*).
- Validating binding poses via molecular dynamics simulations (NAMD, GROMACS) with explicit solvent models.
- Cross-validate predictions with isothermal titration calorimetry (ITC) for binding thermodynamics .
Q. How should researchers resolve discrepancies between in vitro enzyme inhibition and cellular activity data?
- Methodological Answer : Discrepancies may arise from poor membrane permeability or off-target effects. Mitigation strategies include:
- Measuring logD (pH 7.4) to assess lipophilicity.
- Conducting Caco-2 permeability assays .
- Profiling off-target activity via KinomeScan® panels.
- Example: In mitochondrial dysfunction studies, triazolo-pyrimidine derivatives showed reduced cellular efficacy despite strong in vitro inhibition due to efflux pump interactions .
Q. What protocols ensure metabolic stability and pharmacokinetic (PK) reliability?
- Methodological Answer : Assess metabolic stability using human liver microsomes (HLM) with LC-MS/MS quantification. Key parameters:
- Intrinsic clearance (CLint) .
- Half-life (t₁/₂) .
- Optimize PK by introducing trifluoromethyl groups (enhances metabolic stability by 3-fold in analogs) or modifying the piperazine ring to reduce CYP3A4-mediated oxidation .
Safety and Handling
Q. What storage conditions and handling protocols are recommended?
- Methodological Answer : Store under argon at -20°C in amber vials to prevent photodegradation. Use HPLC-PDA (C18 column, acetonitrile/water gradient) for purity checks every 6 months. Handling requires PPE (nitrile gloves, safety goggles) in a fume hood. Sulfonamide-containing compounds are prone to hydrolysis; avoid exposure to humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
